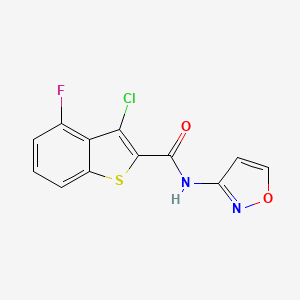

![molecular formula C16H15Cl2NO2 B4619495 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)

2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide

Übersicht

Beschreibung

"2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide" is a chemical compound that belongs to the class of benzamides. These compounds have diverse applications and are of interest in chemical synthesis, material science, and pharmacology due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate benzoic acids or their derivatives with amines. For example, the synthesis of various benzamides, including gastrokinetic agents, has been reported by Kato et al. (1992), highlighting the versatility of benzamide synthesis strategies (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using techniques such as X-ray diffraction. For instance, the crystal structure analysis of related compounds has provided insights into their stability and conformation in different environments (Ianelli, Nardelli, Doggi, Norcini, & Santangelo, 1995).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amide formation, and substitution reactions. The chemical properties of benzamides depend on the substituents on the benzene ring and the amide nitrogen. Studies on the synthesis and antimicrobial properties of new benzoylthioureas show how modifications in the benzamide structure affect its reactivity and biological activity (Limban et al., 2011).

Physical Properties Analysis

The physical properties of benzamides, such as melting point, solubility, and crystalline form, can significantly influence their practical applications. Research on the preparation and characterization of crystalline forms of benzamide derivatives reveals the impact of molecular structure on physical properties (Yanagi et al., 2000).

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Fate

A significant area of research related to 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide and similar compounds involves their occurrence, fate, and behavior in aquatic environments. Parabens, for instance, which share some functional groups with the subject compound, are extensively used as preservatives and have been studied for their environmental presence and endocrine-disrupting potential. Despite wastewater treatments that eliminate them relatively well, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer product consumption. Chlorinated by-products more stable and persistent than their parent compounds have been detected, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Degradation and Biotoxicity

The degradation pathways of related compounds, such as acetaminophen (ACT) through advanced oxidation processes (AOPs), have been a focus, leading to various kinetics, mechanisms, and by-products. Such studies are crucial for understanding the environmental impact and potential biotoxicity of similar compounds. The generation of by-products, their mutagenicity, and the biotoxicity of degradation products highlight the need for further research to enhance degradation methods and mitigate environmental impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Sorption and Environmental Impact

Research on the sorption behaviors of phenoxy herbicides, including 2,4-D, offers insights into environmental interactions relevant to 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide. Soil organic matter and iron oxides have been identified as significant sorbents, affecting the mobility and persistence of such compounds in the environment. This information is pivotal for assessing the environmental fate and potential ecological risks of chemically related substances (Werner, Garratt, & Pigott, 2012).

Potential for Antimicrobial Use

The exploration of non-oxidizing biocides to prevent biofouling in reverse osmosis systems, including compounds such as 2,2-dibromo-3-nitropropionamide (DBNPA) and others, reveals a potential application area for 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide. The antimicrobial efficiency, hazard levels, and membrane compatibility of these biocides offer a framework for assessing the utility of similar compounds in water treatment and preservation of product quality in industrial applications (Da-Silva-Correa et al., 2022).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-11-4-2-3-5-15(11)21-9-8-19-16(20)13-7-6-12(17)10-14(13)18/h2-7,10H,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXILSXIRWXOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)

![2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4619420.png)

![4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4619427.png)

![3-(4-tert-butylphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4619436.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4619444.png)

![3,6-dicyclopropyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619451.png)

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)

![4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B4619498.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4619502.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)

![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4619537.png)